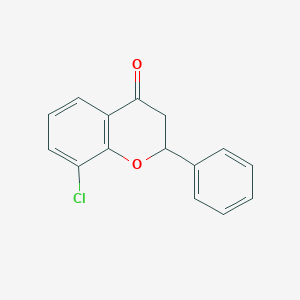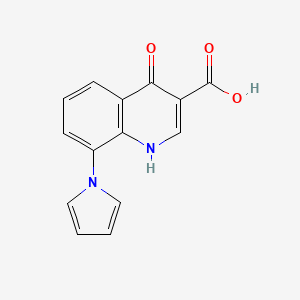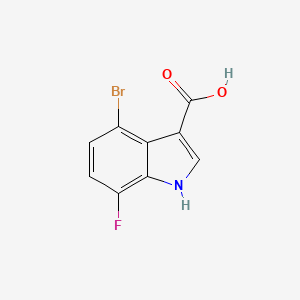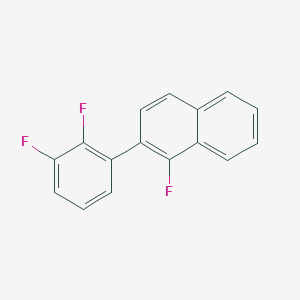
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a chlorine atom at the 8th position and a phenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and p-chlorobenzoyl chloride.
Esterification: Phenol reacts with p-chlorobenzoyl chloride to form p-chlorobenzoic acid ester.
Cyclization: The ester undergoes cyclization under acidic conditions to form the benzopyran core.
Hydrogenation: The final step involves the hydrogenation of the benzopyran core to yield 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzopyrans and quinones, which can be further utilized in different applications.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is investigated for its antioxidant properties and ability to reduce oxidative DNA damage.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the chlorine and phenyl substitutions.
2,3-Dihydro-4H-1-Benzopyran-4-one: A similar compound lacking the chlorine atom.
8-Chloro-4H-1-Benzopyran-4-one: A compound with only the chlorine substitution.
Uniqueness
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
66883-86-1 |
|---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
8-chloro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-8,14H,9H2 |
InChI Key |
XQROCKZRCAVBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)
![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)


![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)




![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)


